Spacer Length: PEG2 (≈8–10 Å) Provides Tighter Coupling Than PEG4 (≈20.5 Å) or PEG8 (≈35.2 Å)
Biotin-PEG2-Azide features a PEG2 spacer comprising two ethylene glycol units, corresponding to an estimated length of approximately 8–10 Å . In comparison, the widely used analog Biotin-PEG4-Azide has a PEG4 spacer of ≈20.5 Å , and Biotin-PEG8-Azide spans ≈35.2 Å . The shorter PEG2 chain reduces the distance between the biotin moiety and the conjugated target molecule, minimizing conformational flexibility and steric interference when labeling small molecules or when working in spatially constrained environments (e.g., deep binding pockets, dense surface coatings). This compact design is advantageous when precise spatial control and minimal linker footprint are required.
| Evidence Dimension | Spacer arm length (approximate) |
|---|---|
| Target Compound Data | ≈8–10 Å |
| Comparator Or Baseline | Biotin-PEG4-Azide: ≈20.5 Å; Biotin-PEG8-Azide: ≈35.2 Å |
| Quantified Difference | PEG2 is 10–12 Å shorter than PEG4, 25–27 Å shorter than PEG8 |
| Conditions | Molecular modeling / published spacer length estimates for PEG oligomers |
Why This Matters
Shorter spacer minimizes steric hindrance and conformational perturbation, critical for labeling small molecules or proteins with constrained access to the biotin-binding pocket.
